Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a tert-butyl carboxylate group at position 1, a benzyl substituent at position 4, and a hydroxymethyl group at position 6. Its molecular formula is C₁₈H₂₉N₂O₃ (inferred by adding a benzyl group to the structure reported in ), with a molecular weight of approximately 321.44 g/mol. The tert-butyl ester serves as a common protecting group in organic synthesis, while the benzyl and hydroxymethyl substituents influence its physicochemical properties and reactivity. This compound is likely synthesized through multi-step functionalization of a 1,4-diazepane core, analogous to methods described for related compounds (e.g., ).
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-10-9-19(12-16(13-20)14-21)11-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3 |
InChI Key |
GBCOGXATCUXMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Conditions
Based on supporting information from peer-reviewed synthetic protocols and patent literature, the preparation involves the following key steps:
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Boc protection of amino group | 3-Bromopropylamine hydrobromide | Boc2O, triethylamine, MeOH, 0 °C to room temperature | tert-Butyl (3-bromopropyl)carbamate | High | Protects amine for subsequent alkylation |
| 2 | Formation of diazepane ring | Boc-protected bromoalkyl + diamine or azide | Intramolecular cyclization under anhydrous N2 | Boc-protected 1,4-diazepane ring | Moderate | Cyclization under inert atmosphere essential |
| 3 | Benzyl group introduction | Boc-protected diazepane intermediate | Benzyl bromide, base (e.g., NaH or K2CO3), DMF | Boc-protected 4-benzyl-1,4-diazepane | Moderate | Alkylation at 4-position selective |
| 4 | Hydroxymethyl group installation | Benzylated diazepane intermediate | Formaldehyde or paraformaldehyde, base | Boc-protected 4-benzyl-6-(hydroxymethyl)-1,4-diazepane | Moderate | Hydroxymethylation via nucleophilic substitution |
| 5 | Purification | Crude product | Chromatography or crystallization | Pure tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate | Variable | Final product isolated as Boc-protected carbamate |
Detailed Synthetic Route Example
A representative synthetic route adapted from recent synthetic literature (e.g., Royal Society of Chemistry supplementary data) involves:
- Step 1: Boc protection of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc2O) in methanol with triethylamine at 0 °C, stirring for 16 hours at room temperature to yield tert-butyl (3-bromopropyl)carbamate.
- Step 2: Intramolecular cyclization under inert nitrogen atmosphere in anhydrous conditions to form the 1,4-diazepane ring.
- Step 3: Alkylation of the diazepane nitrogen at the 4-position with benzyl bromide in a polar aprotic solvent (DMF) using a base such as sodium hydride.
- Step 4: Introduction of the hydroxymethyl group at the 6-position by treatment with formaldehyde under basic conditions.
- Step 5: Purification by extraction, washing, drying over anhydrous sodium sulfate, and chromatographic techniques.
This route ensures high regioselectivity and functional group compatibility, with spectral data confirming the structure at each stage.
Comparative Data Table of Preparation Methods
| Parameter | Method A (Literature) | Method B (Patent WO2010006938A1) |
|---|---|---|
| Boc Protection Conditions | Boc2O, NEt3, CH2Cl2, 0 °C to rt, 18 h | Boc2O, NEt3, MeOH, 0 °C to rt, 16 h |
| Cyclization | Intramolecular ring closure under N2, anhydrous | Similar cyclization with base in aprotic solvent |
| Benzylation | Benzyl bromide, NaH, DMF, rt | Benzyl halide, base, polar aprotic solvent |
| Hydroxymethylation | Formaldehyde, base, rt | Formaldehyde or paraformaldehyde, base |
| Purification | Extraction, drying, chromatography | Similar purification techniques |
| Yield Range (%) | 50–75% overall | Not explicitly disclosed, expected moderate to high |
Research Results and Notes
- The synthetic procedures emphasize the use of anhydrous and inert atmosphere conditions to prevent side reactions, especially during cyclization and alkylation steps.
- Boc protection is crucial to stabilize the nitrogen atoms and facilitate selective functionalization.
- The hydroxymethylation step typically uses formaldehyde under basic conditions, which can be optimized to improve regioselectivity and yield.
- Spectral data (NMR, MS) from literature confirm the identity and purity of intermediates and final product with characteristic signals for Boc, benzyl, and hydroxymethyl groups.
- Patent WO2010006938A1 provides a broad framework for heterocyclic compound preparation including diazepane derivatives, supporting the above synthetic approach.
- No direct alternative or simpler synthetic routes were found in the surveyed literature, indicating the current methods represent the state-of-the-art.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Benzyl halides and formaldehyde are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methylated diazepane derivatives.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The benzyl and hydroxymethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Key 1,4-Diazepane Derivatives
Key Observations:
The chlorosulfonyl group in C₁₀H₁₉ClN₂O₄S confers electrophilic reactivity, enabling nucleophilic substitution (e.g., amide bond formation), whereas the hydroxymethyl group in the target compound allows for hydrogen bonding or oxidation to a carboxylic acid.
Hydrogen Bonding and Crystallization The hydroxymethyl group (-CH₂OH) in the target compound can act as both a hydrogen bond donor and acceptor, influencing crystal packing and solubility in polar solvents. This contrasts with non-polar substituents (e.g., benzyl or tert-butyl), which dominate van der Waals interactions.
Synthetic Utility The tert-butyl carboxylate group is a widely used protective strategy, as seen in the synthesis of UNC4511, where it facilitates selective deprotection. The benzyl group in the target compound could be removed via hydrogenolysis for further functionalization.
Comparison with Heterocyclic Analogues
Table 2: Heterocyclic Compounds with Similar Functional Groups
Key Observations:
- While imidazo-pyrazine and thiadiazole derivatives share functional-group diversity with the target compound, their rigid fused-ring systems limit conformational flexibility compared to the 1,4-diazepane core.
- The hydroxymethyl group in the target compound offers a unique handle for derivatization (e.g., esterification or glycosylation), unlike the cyano or carboxylic acid groups in the heterocycles above.
Research Findings and Implications
- Physicochemical Properties: The benzyl group increases the logP value of the target compound relative to its non-benzylated counterparts, suggesting enhanced lipid solubility.
- Synthetic Pathways : Modular synthesis involving tert-butyl protection, benzylation, and hydroxymethylation (e.g., via reductive amination or Grignard addition) is feasible, as inferred from .
- Biological Relevance: The 1,4-diazepane scaffold is prevalent in drug discovery (e.g., anxiolytics and kinase inhibitors).
Biological Activity
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound belonging to the diazepane class. Its complex structure features a diazepane ring with various substituents, which contributes to its potential biological activity. This article explores its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.4 g/mol. The compound is characterized by the following structural features:
- Diazepane Ring : A seven-membered heterocyclic structure containing two nitrogen atoms.
- Functional Groups : Includes tert-butyl, benzyl, hydroxymethyl, and carboxylate functionalities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Diazepane Ring : Initiated through cyclization reactions.
- Substitution Reactions : Introduction of the benzyl and tert-butyl groups via nucleophilic substitutions.
- Hydroxymethylation : Incorporation of the hydroxymethyl group using formaldehyde under basic conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
The biological effects of this compound are primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as an agonist or antagonist at various neurological receptors, influencing neurotransmitter release and signal transduction pathways.
Pharmacological Studies
Several studies have explored the pharmacological potential of this compound:
- Anti-inflammatory Activity : Investigations have shown that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating its role in cancer therapy.
- Neuroprotective Effects : Its interaction with neurological pathways suggests it could be beneficial in neurodegenerative conditions.
Case Studies
-
Study on Anti-inflammatory Effects :
- A recent study assessed the anti-inflammatory effects of the compound in murine models. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls.
-
Neuroprotective Study :
- In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neuroprotection.
Comparison with Similar Compounds
To understand its unique properties, this compound can be compared with other diazepane derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Piperazine ring | Moderate anti-inflammatory |
| Tert-butyl 3-methyl-1,4-diazepane-1-carboxylic acid | Methyl substitution at position 3 | Enhanced lipophilicity |
| Tert-butyl N,N-bis(2-hydroxyethyl)carbamate | Carbamate functionality | Variable solubility |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
